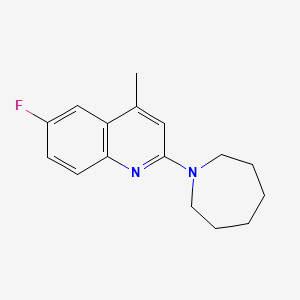
2-(1-azepanyl)-6-fluoro-4-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-azepanyl)-6-fluoro-4-methylquinoline is a synthetic compound that belongs to the class of quinolone antibiotics. It has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(1-azepanyl)-6-fluoro-4-methylquinoline involves the inhibition of bacterial DNA synthesis by binding to the enzyme DNA gyrase. This leads to the disruption of the bacterial cell wall and ultimately results in bacterial cell death. In cancer cells, this compound has been shown to induce apoptosis or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as topoisomerase II and III. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, it has been shown to have antioxidant activity by scavenging free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1-azepanyl)-6-fluoro-4-methylquinoline in lab experiments is its broad-spectrum antibacterial activity. It has been shown to be effective against a range of Gram-positive and Gram-negative bacteria. Another advantage is its potential anticancer activity against various cancer cell lines. However, one limitation is its potential toxicity to human cells, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(1-azepanyl)-6-fluoro-4-methylquinoline. One direction is to further investigate its potential antibacterial activity and its mechanism of action. Another direction is to explore its potential anticancer activity and its ability to induce apoptosis in cancer cells. In addition, future research could focus on its potential anti-inflammatory and antioxidant activity and its potential use in the treatment of other diseases such as neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 2-(1-azepanyl)-6-fluoro-4-methylquinoline involves the reaction between 2-amino-6-fluoro-4-methylquinoline and 1-bromohexane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-(1-azepanyl)-6-fluoro-4-methylquinoline has been used in various scientific research studies. It has been studied for its potential antibacterial activity against a range of Gram-positive and Gram-negative bacteria. It has also been studied for its potential anticancer activity against various cancer cell lines. In addition, it has been studied for its potential anti-inflammatory activity and its ability to inhibit the activity of certain enzymes.
Propiedades
IUPAC Name |
2-(azepan-1-yl)-6-fluoro-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2/c1-12-10-16(19-8-4-2-3-5-9-19)18-15-7-6-13(17)11-14(12)15/h6-7,10-11H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKLPSKRWDVCRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5859184.png)
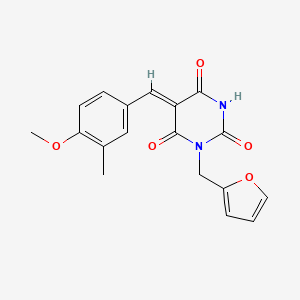
![3-[(diethylamino)sulfonyl]-4,5-dimethylbenzoic acid](/img/structure/B5859194.png)
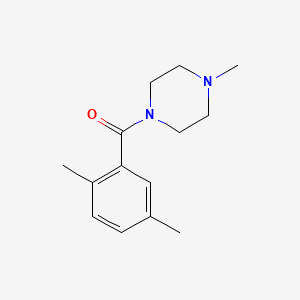
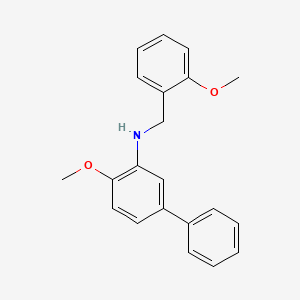
![4-methyl-N'-({[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5859219.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5859231.png)
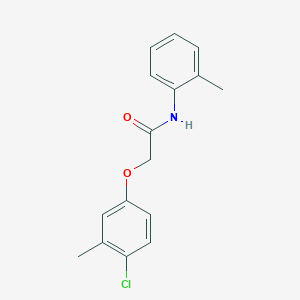
![N-benzyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5859238.png)
![N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide](/img/structure/B5859255.png)
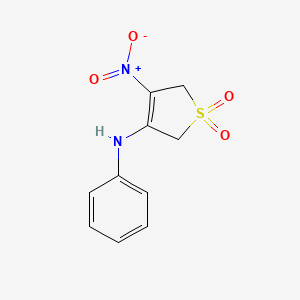
![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5859275.png)